

Application Notes and Protocols for LEI-106 in Animal Models

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Compound of Interest

Compound Name: LEI-106
Cat. No.: B15614893

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Introduction

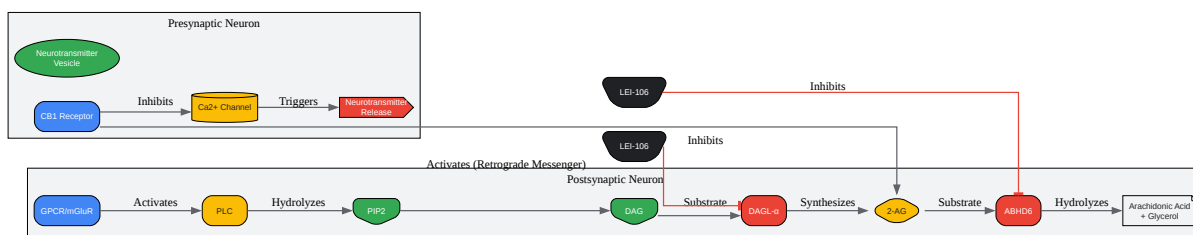
LEI-106 is a potent dual inhibitor of two key enzymes in the endocannabinoid system: sn-1-diacylglycerol lipase α (DAGL- α) and α/β -hydrolase domain 6 (ABHD6). By inhibiting these enzymes, **LEI-106** effectively modulates the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule involved in a wide range of physiological processes, including neurotransmission, inflammation, and metabolism. These application notes provide a comprehensive overview of the mechanism of action of **LEI-106** and detailed protocols for its use in animal models, aiding researchers in the exploration of its therapeutic potential.

Mechanism of Action

LEI-106 exerts its pharmacological effects by concurrently inhibiting DAGL- α and ABHD6. DAGL- α is the primary enzyme responsible for the biosynthesis of 2-AG from diacylglycerol (DAG) at the postsynaptic membrane of neurons. ABHD6, on the other hand, contributes to the degradation of 2-AG in the brain and other tissues. By inhibiting both the synthesis and breakdown pathways, **LEI-106** is expected to lead to a significant and sustained elevation of 2-

AG levels in specific cellular compartments. This elevation in 2-AG enhances the activation of cannabinoid receptors, primarily CB1 and CB2, leading to downstream signaling events that can influence neuronal activity, immune responses, and metabolic regulation.

Signaling Pathway of LEI-106 Action



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Caption: Signaling pathway illustrating the dual inhibitory action of **LEI-106**.

Data Presentation

Table 1: In Vitro Inhibitory Activity of **LEI-106**

Target Enzyme	Parameter	Value	Reference
sn-1-Diacylglycerol lipase α (DAGL- α)	IC ₅₀	18 nM	[1][2]
sn-1-Diacylglycerol lipase α (DAGL- α)	K _i	0.7 μ M	[1][2]
α/β -hydrolase domain 6 (ABHD6)	K _i	0.8 μ M	[1][2]

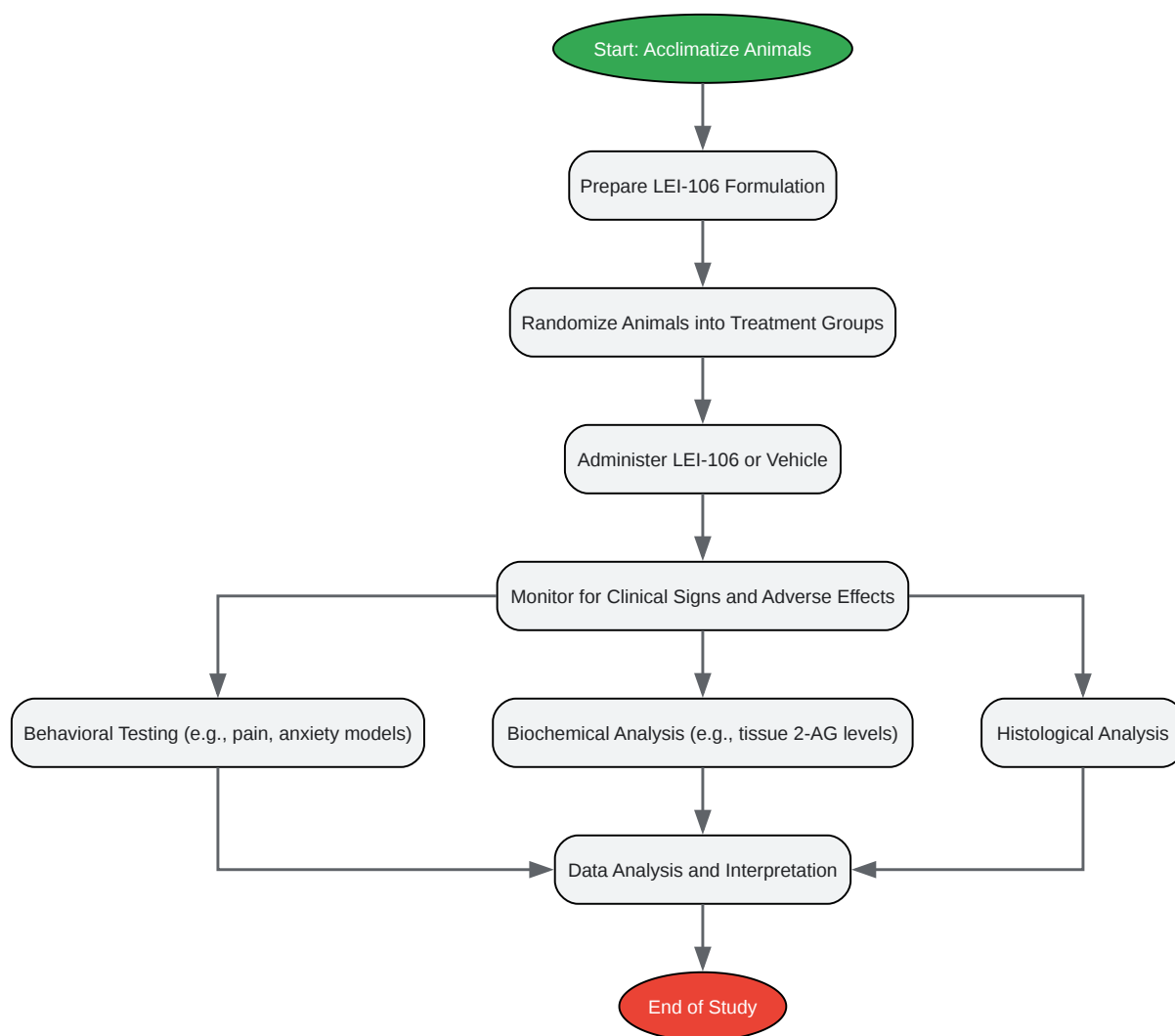
Table 2: Representative In Vivo Dosing of Structurally Related ABHD6 Inhibitors in Mice

Compound	Dose Range	Route of Administration	Animal Model	Observed Effect	Reference
Compound 14	5 - 20 mg/kg	Intraperitoneal (i.p.)	Mouse model of epilepsy	Antiepileptic activity	[3]
Compound 27	Not specified	Not specified	Mouse models of metabolic and neurodegenerative diseases	Potential therapeutic agent	[3]

Note: Specific in vivo dosage and efficacy data for **LEI-106** are not yet widely published. The data for related compounds can be used as a starting point for dose-ranging studies.

Experimental Protocols

General Experimental Workflow for In Vivo Studies with LEI-106



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Caption: General workflow for in vivo experiments using **LEI-106**.

Protocol 1: Intraperitoneal (i.p.) Administration of LEI-106 in Mice

1. Objective: To administer **LEI-106** to mice via intraperitoneal injection to assess its systemic effects in various animal models.

2. Materials:

- **LEI-106**
- Vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline. The exact composition should be optimized for solubility and tolerability)
- Sterile 1 mL syringes
- Sterile 25-27 gauge needles
- 70% ethanol
- Animal scale
- Appropriate mouse restraint device

3. Procedure:

- Preparation of **LEI-106** Formulation:
 - Based on the desired final concentration and the solubility of **LEI-106**, prepare the dosing solution. A common vehicle for lipophilic compounds is 10% DMSO, 10% Cremophor EL, and 80% sterile saline.
 - Dissolve **LEI-106** in DMSO first, then add Cremophor EL and mix thoroughly. Finally, add the saline dropwise while vortexing to prevent precipitation.
 - Prepare a vehicle-only solution for the control group.
- Animal Preparation:

- Acclimatize mice to the experimental conditions for at least 3-5 days.
- Weigh each mouse immediately before dosing to calculate the precise injection volume. The injection volume should not exceed 10 mL/kg body weight.
- Injection Procedure:
 - Restrain the mouse securely, exposing the abdomen. One common method is to scruff the mouse by the loose skin on its neck and back.
 - Tilt the mouse slightly with its head pointing downwards to move the abdominal organs away from the injection site.
 - Wipe the lower right quadrant of the abdomen with 70% ethanol.
 - Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
 - Gently aspirate to ensure the needle is not in a blood vessel or the bladder.
 - Slowly inject the calculated volume of the **LEI-106** formulation or vehicle.
 - Withdraw the needle and return the mouse to its cage.
- Post-injection Monitoring:
 - Monitor the animals for any signs of distress, including changes in posture, activity, and breathing, for at least 30 minutes post-injection and then periodically as required by the experimental design.

Protocol 2: Oral Gavage Administration of **LEI-106** in Mice

1. Objective: To administer a precise oral dose of **LEI-106** to mice to evaluate its oral bioavailability and efficacy.

2. Materials:

- **LEI-106**

- Vehicle suitable for oral administration (e.g., 0.5% methylcellulose in water, corn oil)
- Sterile, flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)
- Sterile 1 mL syringes
- Animal scale

3. Procedure:

- Preparation of **LEI-106** Formulation:
 - Prepare a homogenous suspension or solution of **LEI-106** in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
 - Prepare a vehicle-only formulation for the control group.
- Animal and Gavage Needle Preparation:
 - Acclimatize mice as described in Protocol 1.
 - Weigh each mouse to determine the dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
 - Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle to ensure it is not inserted too far.
- Gavage Procedure:
 - Securely restrain the mouse in an upright position.
 - Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
 - Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, withdraw and re-attempt.

- Once the needle is at the pre-measured depth, slowly administer the **LEI-106** formulation or vehicle.
- Gently remove the gavage needle.
- Post-gavage Monitoring:
 - Observe the animals for any signs of respiratory distress, which could indicate accidental administration into the trachea. Also, monitor for any signs of discomfort or adverse reactions for at least 30 minutes and at regular intervals thereafter.

Disclaimer

These protocols are intended as a general guide. Researchers should optimize all procedures, including vehicle selection and dosing, for their specific experimental needs and in accordance with their institution's animal care and use committee (IACUC) guidelines. All animal experiments should be designed to minimize pain and distress and use the minimum number of animals necessary to obtain valid results.

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